molecular formula C7H10O B14721674 Acetaldehyde, cyclopentylidene- CAS No. 5623-82-5

Acetaldehyde, cyclopentylidene-

Cat. No.: B14721674
CAS No.: 5623-82-5
M. Wt: 110.15 g/mol
InChI Key: YCOLTBFWHMEGQK-UHFFFAOYSA-N
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Description

Acetaldehyde, cyclopentylidene- is an organic compound with the molecular formula C7H10O. It is a derivative of acetaldehyde where the aldehyde group is bonded to a cyclopentylidene group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde, cyclopentylidene- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the cyclopentylidene group .

Industrial Production Methods

In an industrial setting, the production of acetaldehyde, cyclopentylidene- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as metal oxides or zeolites can be employed to drive the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, cyclopentylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopentylidene carboxylic acids, cyclopentylidene alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Acetaldehyde, cyclopentylidene- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which acetaldehyde, cyclopentylidene- exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopentylidene group may influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde, cyclopentylidene- is unique due to its combination of an aldehyde group with a cyclopentylidene moiety. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-cyclopentylideneacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLTBFWHMEGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467138
Record name Acetaldehyde, cyclopentylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-82-5
Record name Acetaldehyde, cyclopentylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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